molecular formula C35H57N13O11 B14175200 L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 922717-86-0

L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14175200
CAS No.: 922717-86-0
M. Wt: 835.9 g/mol
InChI Key: FEKLDFGVRCNCNM-XPVWPDISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s function.

    Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfone derivatives, while reduction could restore thiol groups.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of novel materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific cellular responses. The exact pathways and targets would depend on the peptide’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-tyrosylglycyl-L-threonyl-L-ornithyl-L-prolyl-L-ornithine: A similar peptide without the diaminomethylidene modifications.

    L-Seryl-L-tyrosylglycyl-L-threonyl-L-ornithyl-L-prolyl-L-lysine: Another analog with lysine instead of ornithine.

Uniqueness

L-Seryl-L-tyrosylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and modifications, which may confer distinct biological activities or chemical properties compared to its analogs.

Properties

CAS No.

922717-86-0

Molecular Formula

C35H57N13O11

Molecular Weight

835.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H57N13O11/c1-18(50)27(47-26(52)16-43-29(54)24(46-28(53)21(36)17-49)15-19-8-10-20(51)11-9-19)31(56)44-22(5-2-12-41-34(37)38)32(57)48-14-4-7-25(48)30(55)45-23(33(58)59)6-3-13-42-35(39)40/h8-11,18,21-25,27,49-51H,2-7,12-17,36H2,1H3,(H,43,54)(H,44,56)(H,45,55)(H,46,53)(H,47,52)(H,58,59)(H4,37,38,41)(H4,39,40,42)/t18-,21+,22+,23+,24+,25+,27+/m1/s1

InChI Key

FEKLDFGVRCNCNM-XPVWPDISSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.